1-Amino-4-(2,3-dihydrobenzofuran-5-yl)butan-2-ol
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Overview
Description
1-Amino-4-(2,3-dihydrobenzofuran-5-yl)butan-2-ol is a compound that features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. This compound is of interest due to its potential biological and pharmacological activities, which are derived from the unique structural features of the benzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(2,3-dihydrobenzofuran-5-yl)butan-2-ol typically involves the construction of the benzofuran ring followed by the introduction of the amino and hydroxyl functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascades have been explored for the efficient construction of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(2,3-dihydrobenzofuran-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
1-Amino-4-(2,3-dihydrobenzofuran-5-yl)butan-2-ol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-4-(2,3-dihydrobenzofuran-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: A benzofuran compound with biological activity.
Uniqueness: 1-Amino-4-(2,3-dihydrobenzofuran-5-yl)butan-2-ol is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-amino-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-ol |
InChI |
InChI=1S/C12H17NO2/c13-8-11(14)3-1-9-2-4-12-10(7-9)5-6-15-12/h2,4,7,11,14H,1,3,5-6,8,13H2 |
InChI Key |
BBTNKNTURWSUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(CN)O |
Origin of Product |
United States |
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